
CYCLOOCTENE
Overview
Description
Cyclooctene (C₈H₁₄) is an eight-membered cyclic alkene with one double bond. Its cis-isomer (CAS 931-88-4) is commonly used in organic synthesis and catalysis due to its moderate ring strain and reactivity . Key applications include its role as a monomer in polymer chemistry and a substrate in oxidation and halogenation reactions. For instance, this compound undergoes selective epoxidation (>99% selectivity) using goethite-based nanocomposites under mild conditions , and forms chlorohydrins efficiently in HCl/H₂O₂ systems with trifluoroethanol (TFE) as an activator .
Preparation Methods
CYCLOOCTENE can be synthesized through several methods:
Photoisomerization: This method involves the use of light to convert trans-cyclooctene to cis-cyclooctene.
Ring-Closing Metathesis: In a laboratory setting, the ring-closing metathesis reaction is widely used.
Fractional Distillation and Gas Chromatography: The cis-isomer can be separated from the trans-isomer by fractional distillation through a spinning-band column, followed by preparative gas chromatography.
Chemical Reactions Analysis
CYCLOOCTENE undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form 1,2-epoxycyclooctane using oxidizing agents like hydrogen peroxide in the presence of a tungsten-based catalyst. This reaction involves multiple steps, including epoxidation, hydrolysis, and oxidation.
Addition Reactions: It reacts with halogens (e.g., chlorine or bromine) in the presence of UV light or heat, leading to the formation of halo-cyclooctanes.
Substitution Reactions: cis-Cyclooctene can undergo addition reactions with carbon tetrachloride catalyzed by dichloro tris (triphenylphosphine) ruthenium (II) to yield 1-chloro-4-(trichloromethyl)cyclooctane.
Scientific Research Applications
CYCLOOCTENE has diverse applications in scientific research:
Polymer Science: It is used in the synthesis of polymers and copolymers.
Biocatalysis: It is employed in the biocatalytic epoxidation to produce 1,2-epoxycyclooctane using immobilized Aspergillus niger lipase.
Bioorthogonal Chemistry: The fast reaction between 1,2,4,5-tetrazines and trans-cyclooctenes is frequently used in bioorthogonal ligations, which are valuable in fluorescent imaging, drug delivery, and radiochemistry.
Mechanism of Action
The mechanism of action of CYCLOOCTENE in various reactions involves several steps:
Epoxidation: The double bond in this compound reacts with electrophilic oxidants to form an epoxide.
Hydrolysis and Oxidation: The epoxide can undergo hydrolysis to form a diol, which can further be oxidized to form various products, including dicarboxylic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Cyclooctene is compared below with three structurally related compounds: cyclooctatetraene (COT), tribenzo[a,c,g]this compound, and 1,4:7,10-Dimethanodibenzo[a,e]this compound (Dechlorane Plus).
Table 1: Structural Comparison
- Cyclooctatetraene (COT) : Unlike this compound, COT (CAS 629-20-9) has four conjugated double bonds, making it antiaromatic and highly reactive. This electronic structure limits its stability and requires careful handling .
- Benzo-Annelated Derivatives : Tribenzo[a,c,g]this compound (29) and Dechlorane Plus feature fused benzene or chlorinated dibenzo groups. These substituents enhance stability and alter electronic properties, making them suitable for specialized applications (e.g., flame retardants) .
Reactivity in Catalytic and Oxidation Reactions
Table 2: Reactivity Comparison
- This compound: Exhibits high selectivity in epoxidation (>99%) due to its single, less-strained double bond. Catalytic activity depends on the acid/base ratio of nanocomposites, with Mn-composite outperforming others (55% conversion vs. 4% for Cu-composite) .
- COT: Reactivity driven by antiaromatic instability, often participating in Diels-Alder reactions or serving as a ligand in organometallics. No direct catalytic data is available in the evidence.
- Dechlorane Plus : Chlorination reduces reactivity, making it resistant to environmental degradation .
Table 3: Application Comparison
- This compound : Widely used in oxidation studies and polymer synthesis.
- COT : Valued in materials science for its electronic properties.
- Dechlorane Plus : Industrial flame retardant with significant environmental concerns .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cyclooctene, and how do they influence experimental design in organic synthesis?
- Methodological Answer : this compound’s properties, such as its strained ring structure, boiling point (~146°C), and solubility in non-polar solvents, dictate reaction setups. For instance, its low polarity requires anhydrous conditions when using organometallic catalysts. Handling precautions (e.g., inert atmosphere for air-sensitive reactions) are critical due to its reactivity in ring-opening metathesis polymerization (ROMP). Experimental protocols should prioritize purity verification via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
Table 1: Physicochemical Properties of this compound
Property | Value/Description | Relevance to Experimentation |
---|---|---|
Boiling Point | ~146°C | Dictates distillation conditions |
Solubility | High in hexane, toluene | Solvent selection for reactions |
Ring Strain | High (8-membered ring) | Drives ROMP reactivity |
Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yield and stereochemical outcomes?
- Methodological Answer : this compound is typically synthesized via cyclization of 1,5-dienes or dehydrohalogenation of halogenated precursors. For example, nickel-catalyzed cyclization of 1,5-cyclooctadiene yields cis-cyclooctene, while photochemical methods can produce trans isomers. Key variables include catalyst choice (e.g., Grubbs catalyst for ROMP) and temperature control to avoid side reactions like dimerization. Yield optimization often requires iterative testing of catalyst loading (e.g., 0.5–5 mol%) and solvent polarity .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) resolve contradictions in reported reaction pathways for this compound’s ROMP?
- Methodological Answer : Discrepancies in ROMP mechanisms (e.g., initiation vs. propagation rate differences) can be addressed using DFT to model transition states. For example, comparing Gibbs free energy barriers for metallacycle formation across catalysts (e.g., Grubbs vs. Schrock) identifies rate-limiting steps. Basis sets (e.g., B3LYP/6-31G*) and solvent-effect simulations (e.g., COSMO model) improve accuracy. Validation requires correlating computational data with experimental kinetics (e.g., Arrhenius plots) .
Table 2: DFT Parameters for ROMP Pathway Analysis
Parameter | Example Value/Setting | Impact on Results |
---|---|---|
Basis Set | B3LYP/6-31G* | Balances accuracy and computation time |
Solvent Model | COSMO (ε = 2.3 for toluene) | Accounts for solvation effects |
Catalyst Structure | Grubbs Generation II | Models steric and electronic effects |
Q. How should researchers address conflicting data on catalytic efficiency in this compound polymerization?
- Methodological Answer : Contradictory reports (e.g., variable turnover numbers for molybdenum vs. ruthenium catalysts) necessitate systematic variable isolation. Control experiments should standardize substrate purity (via GC-MS), solvent degassing, and catalyst activation. Meta-analysis of existing studies can identify confounding factors (e.g., moisture sensitivity in Schrock catalysts). Reproducibility requires detailed reporting of experimental conditions, as outlined in the Beilstein Journal of Organic Chemistry guidelines .
Q. What strategies are effective for stereochemical control in this compound-derived polymers?
- Methodological Answer : Stereoselectivity in ROMP can be achieved through catalyst design and monomer functionalization. For example, chiral N-heterocyclic carbene (NHC) ligands induce enantioselectivity, while endo/exo monomer coordination influences polymer tacticity. Advanced characterization techniques, such as circular dichroism (CD) spectroscopy or X-ray crystallography of model complexes, validate stereochemical outcomes. Comparative studies using deuterated monomers can elucidate mechanistic pathways .
Q. Methodological Frameworks for this compound Research
-
PICOT Adaptation for Chemistry :
- Population : this compound or derivatives.
- Intervention : Reaction conditions (e.g., catalyst, solvent).
- Comparison : Alternative synthetic routes or catalysts.
- Outcome : Yield, selectivity, polymer properties.
- Time : Reaction duration or polymerization kinetics.
This framework ensures focused, hypothesis-driven research design .
-
Ethical and Reproducibility Considerations :
Properties
IUPAC Name |
cyclooctene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYVOIYTNXXBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061310 | |
Record name | Cyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-88-4 | |
Record name | Cyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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